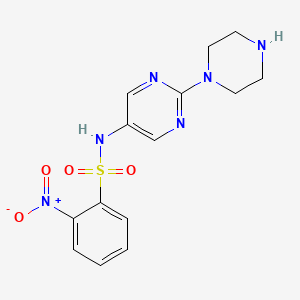

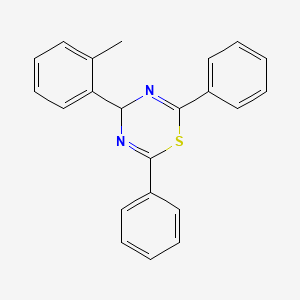

![molecular formula C9H11ClFNO B2581654 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol CAS No. 866030-06-0](/img/structure/B2581654.png)

2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol

Descripción general

Descripción

2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol, also known as 2-Chloro-4-fluoro-3-aminopropanol, is an organic compound with a molecular weight of 221.55 g/mol. It is a colorless, crystalline solid that has a faint odor and is soluble in water and alcohol. The compound has a variety of uses in the laboratory, including synthesis, research, and medical applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Research and Drug Synthesis

2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol, and its derivatives, play a significant role in pharmaceutical research, particularly in the synthesis of new drugs. For example, 3-Fluorophenmetrazine (3-FPM), a derivative, was initially developed for potential medical applications. However, it later appeared on the drug market, highlighting the dual use of such compounds in both therapeutic and illicit contexts. This duality emphasizes the importance of understanding the pharmacokinetics of these compounds for both forensic and clinical purposes (Grumann et al., 2019).

Chemical Synthesis and Industrial Applications

The compound's derivatives are used in the synthesis of various chemical structures. For example, 3-(o-Fluorophenyl)propan-1-ol, a related compound, can be cyclized to chroman, a valuable chemical, through various complex processes involving chromium tricarbonyl complexes (Houghton et al., 1980). Such syntheses highlight the compound's utility in producing industrially and pharmaceutically relevant chemicals.

Anticancer and Kinase Inhibitory Activities

Some derivatives of this compound have been studied for their potential anticancer properties. For instance, certain 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives have shown inhibitory activity against Src kinase, a protein implicated in cancer progression. These compounds have also demonstrated inhibitory effects on human breast carcinoma cells, suggesting potential therapeutic applications in oncology (Sharma et al., 2010).

Corrosion Inhibition

Derivatives of this compound have also been investigated for their role in corrosion inhibition, particularly in protecting carbon steel. Tertiary amines derived from this compound have shown significant inhibitory effects on the anodic dissolution of iron, suggesting their utility in industrial applications where metal corrosion is a concern (Gao et al., 2007).

Lipase-Catalyzed Synthesis

In another study, lipase-catalyzed synthesis methods were developed for the enantiomers of derivatives like 3-chloro-1-arylpropan-1-ols, indicating the compound's relevance in enzymatic synthesis processes. Such methods offer environmentally friendly alternatives to traditional chemical syntheses and can be crucial in producing pharmaceuticals and fine chemicals (Pop et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol is the Tumor Necrosis Factor alpha (TNFα) . TNFα is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.

Mode of Action

This compound interacts with its target, TNFα, by binding to it. This binding distorts the TNFα trimer, leading to aberrant signaling when the trimer binds to TNF receptor 1 (TNFR1) .

Biochemical Pathways

The interaction of this compound with TNFα affects the TNFα signaling pathway. The distortion of the TNFα trimer upon binding leads to aberrant signaling when the trimer binds to TNF receptor 1 (TNFR1) . This can have downstream effects on various biochemical pathways involved in inflammation and immune response.

Pharmacokinetics

The compound has been shown to have excellent potency and a good pharmacokinetic profile . These properties would impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of TNFα, leading to a decrease in inflammation and immune response . This has been demonstrated in a TNF-induced IL-6 mouse model and in vivo activity in a collagen antibody-induced arthritis model, where it showed biologic-like in vivo efficacy .

Propiedades

IUPAC Name |

2-(3-chloro-4-fluoroanilino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO/c1-6(5-13)12-7-2-3-9(11)8(10)4-7/h2-4,6,12-13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMJTKRRVZWMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2581572.png)

![1-(4-Methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2581574.png)

![(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2581577.png)

![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)

![8-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2581584.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate](/img/structure/B2581593.png)

![N-[(S)-1-(Trifluoromethyl)-3-oxo-3-phenylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B2581594.png)